
5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol
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Description
5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
O-Alkylation | 2-bromo-1-(4-methoxyphenyl)ethan-1-one, K₂CO₃, DMF, 150°C | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one | 22% |
This reaction demonstrates regioselectivity at the hydroxyl group, with potassium carbonate facilitating deprotonation and nucleophilic attack on the electrophilic carbonyl carbon.
Acylation of the Amino Group
The primary amine in the 2-aminoethyl side chain reacts with acylating agents:
Acylating Agent | Conditions | Product | Application | Source |
---|---|---|---|---|
Acetyl chloride | THF, room temperature | N-(2-(1-methyl-3-hydroxy-1H-pyrazol-5-yl)ethyl)acetamide | Intermediate for anticancer agents |
The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming a stable amide bond. This modification enhances bioavailability in drug candidates .
Oxidation Reactions
The hydroxyl group is susceptible to oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Outcome | Source |
---|---|---|---|---|
KMnO₄ (aqueous) | Acidic, 70°C | 5-(2-aminoethyl)-1-methyl-1H-pyrazole-3,4-dione | Formation of diketone structure |
Oxidation disrupts the pyrazole aromaticity, generating a diketone intermediate useful for further functionalization.
Bromination and Halogenation
Electrophilic aromatic substitution occurs at the pyrazole ring under halogenation conditions:
Halogenation Reagent | Conditions | Position | Product | Yield | Source |
---|---|---|---|---|---|
HBr/CuBr/NaNO₂ | 70°C, 30 min | C-4 | 5-(2-aminoethyl)-4-bromo-1-methyl-1H-pyrazol-3-ol | 52–62% |
Bromination enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Coordination Complex Formation
The aminoethyl and hydroxyl groups act as bidentate ligands for metal ions:
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(II) acetate | Methanol, reflux | [Cu(L)₂]·2H₂O (L = deprotonated ligand) | Catalytic oxidation studies |
These complexes exhibit catalytic activity in oxidation reactions and antimicrobial properties .
Condensation Reactions
The amine participates in Schiff base formation:
Carbonyl Compound | Conditions | Product | Biological Activity | Source |
---|---|---|---|---|
4-methoxybenzaldehyde | Ethanol, reflux | (E)-N-(2-(1-methyl-3-hydroxy-1H-pyrazol-5-yl)ethyl)-4-methoxybenzylideneamine | Antifungal agent |
Schiff bases derived from this compound show enhanced bioactivity compared to the parent molecule .
Sulfonation Reactions
Reaction with sulfonyl chlorides modifies the amino group:
Sulfonating Agent | Conditions | Product | Use | Source |
---|---|---|---|---|
Tosyl chloride | Pyridine, 0°C | 5-(2-(tosylamino)ethyl)-1-methyl-1H-pyrazol-3-ol | Protease inhibitor intermediate |
Sulfonation improves metabolic stability in drug candidates .
Key Reactivity Trends
-
Regioselectivity : The hydroxyl group reacts preferentially over the amine in alkylation/acylation due to lower steric hindrance .
-
pH-Dependent Behavior :
-
Steric Effects : The 1-methyl group directs electrophiles to positions 4 and 5 of the pyrazole ring .
This compound’s versatile reactivity profile enables its use in synthesizing bioactive molecules, coordination complexes, and functional materials. Recent applications focus on developing kinase inhibitors and antimicrobial agents , leveraging both its inherent reactivity and capacity for targeted derivatization.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H11N3O/c1-9-5(2-3-7)4-6(10)8-9/h4H,2-3,7H2,1H3,(H,8,10) |
InChI Key |
AEOSCBPICWFNJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1)CCN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.